4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 5-bromo group and a 4-(tert-butoxycarbonyl)piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the halting of the cell cycle, preventing the cells from dividing and proliferating . The compound’s inhibitory effect on CDK2 is significant, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, this compound prevents cells from replicating their DNA, thereby halting the cell cycle .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition of cell cycle progression, leading to the death of cancer cells . This is due to the compound’s inhibitory effect on CDK2, which is crucial for cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-Boc-piperazine as a reagent.
Final Coupling: The final step involves coupling the brominated pyrrolo[2,3-d]pyrimidine with the Boc-protected piperazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies.
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways.
Pharmaceutical Industry: It is an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
4-(4-Boc-1-piperazinyl)-5-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Boc-1-piperazinyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNNCWOKMEGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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